molecular formula C23H23N3O3 B109294 Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate CAS No. 184177-81-9

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate

Cat. No. B109294
M. Wt: 389.4 g/mol
InChI Key: IKRKMYDCUZYKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate is a chemical compound with the molecular formula C23H23N3O3 . It is a carboxylic acid ester organic substance .


Synthesis Analysis

The synthesis of Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate can be achieved from Phenyl chloroformate and 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine .


Molecular Structure Analysis

The molecular structure of Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate consists of 23 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has a molecular weight of 389.447 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 603.9±55.0 °C at 760 mmHg .

Scientific Research Applications

Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, including variants similar to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, are being studied as inhibitors of the endocannabinoid degrading enzyme FAAH. These compounds exhibit significant activity and improved metabolic stability, indicating potential therapeutic applications (Dahlhaus, Hanekamp, & Lehr, 2017).

Antitubercular Agents

N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, structurally related to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, have been designed and shown to possess promising antitubercular activity against Mycobacterium tuberculosis. This highlights its potential as a lead compound for developing new antitubercular medications (Patel & Telvekar, 2014).

Anti-Bone Cancer Activity

A heterocyclic compound structurally related to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has been synthesized and evaluated for its anti-bone cancer activity. This compound has shown promising results against human bone cancer cell lines, indicating potential for therapeutic applications in oncology (Lv et al., 2019).

Neuroprotection in Alzheimer's Disease

Dimethyl-carbamic acid derivatives, which include structures similar to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, are being explored as multi-target therapeutic neuroprotective agents for Alzheimer's disease. These compounds exhibit inhibition of acetylcholinesterase activity and have antioxidant properties, offering a novel therapeutic strategy for treating Alzheimer's (Lecanu et al., 2010).

Analgesic Agents

Carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives, related to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, have been synthesized and evaluated as new analgesic agents. These compounds have shown potential as potent analgesic agents with favorable pharmacokinetic properties (Chae et al., 2012).

Safety And Hazards

The safety information available indicates that Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has a GHS09 symbol, which represents an environmental hazard . The signal word is “Warning” and the hazard statement is H410 . The precautionary statements are P273, P391, and P501 .

properties

IUPAC Name

phenyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21-12-10-20(11-13-21)26-16-14-25(15-17-26)19-8-6-18(7-9-19)24-23(28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKMYDCUZYKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361710
Record name Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate

CAS RN

184177-81-9
Record name Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184177-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79D2JM5QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Reactant of Route 4
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Reactant of Route 6
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate

Citations

For This Compound
2
Citations
VR Krishnam Raju, A Jha - Organic Preparations and Procedures …, 2022 - Taylor & Francis
Posaconazole is a triazole-based fluorinated antifungal drug (Figure 1), approved by the US FDA in 2006 and sold under the brand names Noxafil and Posanol. 1–4 As with any …
Number of citations: 2 www.tandfonline.com
和波, 黄火明, 郝群, 刘珍仁, 周伟澄 - 中国医药工业杂志, 2018 - cjph.com.cn
: N2-(2-丁基) 甲酰肼与4-[[4-(4-羟基苯基)-1-哌嗪基] 苯基] 氨基甲酸苯酯(3) 缩合, 制得伊曲康唑重要中间体4-[4-[4-(羟基苯基)-1-哌嗪基] 苯基]-2, 4-二氢-2-(1-甲基丙基)-3H-1, 2, 4-三唑-3-酮, 收…
Number of citations: 3 www.cjph.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.